Potent SERT Inhibition with Functional Selectivity Over Dopamine and Norepinephrine Transporters
This compound exhibits potent inhibition of serotonin reuptake at human SERT (IC50 = 100 nM) [1]. Critically, this potency is 4.4- to 9.5-fold higher than its activity at human DAT (IC50 range: 441-945 nM) and NET (IC50 = 443 nM) [1]. In contrast, many non-selective monoamine reuptake inhibitors, such as cocaine (SERT/DAT ratio ~1.5-2.5), or certain tricyclic antidepressants, demonstrate less pronounced functional selectivity across transporters, often resulting in off-target side effects in vivo.
| Evidence Dimension | Monoamine Transporter Reuptake Inhibition Potency |
|---|---|
| Target Compound Data | SERT IC50: 100 nM; DAT IC50: 441-945 nM (multiple assays); NET IC50: 443 nM |
| Comparator Or Baseline | Comparator Class: Non-selective monoamine reuptake inhibitors (e.g., Cocaine: SERT/DAT ratio ~1.5-2.5; TCAs exhibit variable but often lower SERT/DAT selectivity) |
| Quantified Difference | SERT/DAT selectivity ratio of ~4.4-9.5 for this compound; SERT/NET selectivity ratio of ~4.4. |
| Conditions | Inhibition of [3H]serotonin, [3H]dopamine, and [3H]norepinephrine uptake at human SERT, DAT, and NET expressed in HEK293 cells [1]. |
Why This Matters
Procuring this compound enables researchers to investigate SERT-mediated pathways with a functional selectivity window that reduces confounding effects from DAT/NET inhibition, a critical advantage for mechanistic studies in depression and anxiety models.
- [1] EcoDrugPlus Database. Compound ID 2126094: 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one. View Source
